3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
Description
The compound 3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic molecule featuring a pyrido[2,3-d]pyrimidin-4(3H)-one core fused with a quinazolinone moiety. Its structure includes:
- A pyrido[2,3-d]pyrimidin-4(3H)-one scaffold, a bicyclic system known for its role in kinase inhibition and antimicrobial activity .
- A piperidin-4-yl group at position 3, functionalized with an acetyl linker to a 4-oxoquinazolin-3(4H)-yl substituent.
Properties
IUPAC Name |
3-[1-[2-(4-oxoquinazolin-3-yl)acetyl]piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O3/c29-19(12-27-13-24-18-6-2-1-4-16(18)21(27)30)26-10-7-15(8-11-26)28-14-25-20-17(22(28)31)5-3-9-23-20/h1-6,9,13-15H,7-8,10-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONXDGSFDANSRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)CN4C=NC5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic routes and reaction conditions: : The preparation of 3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic synthesis. Starting with the appropriate quinazoline derivative, a series of nucleophilic substitution and cyclization reactions are employed. Common reagents include acetyl chloride, piperidine, and other nucleophiles under controlled temperature and solvent conditions.
Industrial production methods: : Industrial production of this compound necessitates rigorous optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to ensure product quality.
Chemical Reactions Analysis
Acylation and Alkylation Reactions
The piperidine nitrogen serves as a primary site for derivatization:
N-Acylation
Reaction with acyl chlorides (e.g., benzoyl chloride) in dichloromethane yields derivatives with modified pharmacokinetic properties:
textReaction: R-COCl + Compound → R-CO-N(piperidine)-Compound Conditions: DCM, TEA, 0°C → RT, 6 hr Yield Range: 60–85%
Notable Example : Benzoylation enhances metabolic stability by 3-fold in hepatic microsomes .
N-Alkylation
Mitsunobu reactions with alcohols (e.g., propargyl alcohol) introduce alkyne handles for click chemistry:
textReaction: R-OH + Compound → R-O-N(piperidine)-Compound Conditions: DIAD, PPh₃, THF, 12 hr Yield: 72%
Alkylated derivatives demonstrate improved blood-brain barrier permeability in murine models .
Quinazolinone Modifications
-
C-4 Oxidation : Controlled H₂O₂ oxidation converts 4-oxo to 4-hydroxy derivatives, altering hydrogen-bonding capacity.
Pyridopyrimidine Functionalization
Stability Under Physiological Conditions
Critical degradation pathways (pH 7.4, 37°C):
| Stress Condition | Half-Life (hr) | Major Degradants |
|---|---|---|
| Aqueous buffer | 48 | Quinazolinone ring hydrolysis |
| 10% FBS | 12 | Piperidine N-deacetylation |
| Liver microsomes (human) | 1.5 | Pyridopyrimidine hydroxylation |
Stabilization strategies include methyl substitution at quinazolinone C-2 (extends half-life to 96 hr) .
Catalytic Transformations
Recent advances enable late-stage diversification:
Suzuki-Miyaura Coupling
Palladium-catalyzed arylation at pyridopyrimidine C-8:
Scientific Research Applications
Research indicates that compounds containing quinazoline and piperidine structures exhibit significant biological activities, including:
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains. Studies have demonstrated that derivatives of quinazoline possess antimicrobial activity comparable to standard drugs like ciprofloxacin and fluconazole .
- Anticancer Potential : The compound has been evaluated for its anticancer properties. It has demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, similar quinazoline derivatives have been shown to inhibit growth in cancerous cells through mechanisms such as cell cycle arrest and apoptosis induction .
Anticancer Activity
A study focused on the synthesis and evaluation of related quinazoline compounds found that certain derivatives exhibited significant anticancer activity against human cancer cell lines. For example, one derivative demonstrated a half-maximal inhibitory concentration (IC50) value comparable to established chemotherapeutic agents like 5-fluorouracil .
Antimicrobial Efficacy
Another study assessed the antimicrobial activity of a series of quinazoline derivatives, including those structurally similar to the target compound. Results indicated that several derivatives displayed potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the quinazoline core can enhance efficacy against resistant strains .
Mechanism of Action
The mechanism of action involves binding to specific molecular targets, disrupting key biological pathways. For example, the compound may inhibit kinases, enzymes critical for cell signaling and growth. By interfering with these processes, it can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs primarily belong to the pyrido[2,3-d]pyrimidin-4(3H)-one and pyrido[3,4-d]pyrimidin-4(3H)-one families. Key comparisons include:
Table 1: Structural and Functional Comparison
Key Observations
Pyrido[3,4-d]pyrimidin-4(3H)-ones (e.g., –7) focus on cell-based activity, often via piperidine modifications (e.g., dichlorobenzyl, fluorophenyl), suggesting kinase or protease inhibition .
Substituent Impact: Quinazolinone vs. Benzyl/Chlorobenzyl: The target compound’s 4-oxoquinazolin-3(4H)-yl group may enhance DNA intercalation or topoisomerase inhibition compared to halogenated benzyl groups in .
Synthetic Routes :
- Most analogs (e.g., –7, 10) employ reductive amination or nucleophilic substitution for piperidine functionalization, suggesting scalable synthesis for the target compound .
Biological Activity: highlights pyrido[2,3-d]pyrimidin-4(3H)-ones with hydrazinyl groups showing MIC values of 2–8 µg/mL against S. aureus, outperforming traditional antibiotics in some cases .
Biological Activity
The compound 3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological evaluation, and mechanisms of action based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 416.4 g/mol. The structure features a quinazolinone core, which is known for its diverse biological activities, linked to a piperidine moiety and a pyrido[2,3-d]pyrimidinone structure.
| Property | Value |
|---|---|
| Molecular Formula | C22H20N6O3 |
| Molecular Weight | 416.4 g/mol |
| CAS Number | 2034518-51-7 |
Synthesis
The synthesis of the compound typically involves multiple steps, including the formation of the quinazolinone core through cyclization reactions, followed by acetylation and coupling with piperidine derivatives. This multi-step synthetic route allows for the introduction of various functional groups that can enhance biological activity.
Anticancer Activity
Research indicates that derivatives of quinazolinone compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit tumor growth in vivo. The mechanism often involves the modulation of key signaling pathways such as the PI3K-Akt pathway, which is crucial for cell survival and proliferation.
In one study, compounds similar to our target molecule demonstrated potent activity against human tumor xenografts in nude mice, highlighting their potential as anticancer agents . The structure-activity relationship (SAR) analysis suggests that modifications to the piperidine ring can enhance potency and selectivity against cancer cell lines.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. A series of studies have demonstrated that quinazolinone derivatives possess broad-spectrum antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria . For example, certain derivatives showed comparable efficacy to standard antibiotics such as ciprofloxacin and fluconazole.
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Kinases : The compound may act as an ATP-competitive inhibitor of kinases involved in cancer progression.
- Disruption of Cellular Signaling : By modulating key signaling pathways (e.g., PI3K-Akt), it can induce apoptosis in cancer cells.
- Antimicrobial Action : The presence of the quinazolinone ring enhances interaction with bacterial enzymes, leading to cell lysis.
Case Study 1: Anticancer Efficacy
A recent study focused on a related quinazolinone derivative demonstrated significant anticancer activity in vitro against various cancer cell lines. The compound was shown to induce apoptosis via caspase activation and inhibit cell migration .
Case Study 2: Antimicrobial Properties
Another investigation into the antimicrobial capabilities revealed that derivatives with a similar structure effectively inhibited Staphylococcus aureus and Escherichia coli. The study utilized molecular docking to predict binding affinities to bacterial targets, confirming strong interactions with essential enzymes involved in bacterial metabolism .
Q & A
Q. How are off-target effects characterized for this compound in phenotypic screens?
- Methodological Answer : Use kinome-wide profiling (e.g., KinomeScan) to identify kinase off-targets. Perform RNA-seq on treated cells to detect pathway dysregulation. Counter-screen against panels of GPCRs, ion channels, and transporters (Eurofins Panlabs) .
Regulatory & Safety Considerations
Q. What preclinical toxicity assays are prioritized for IND-enabling studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
